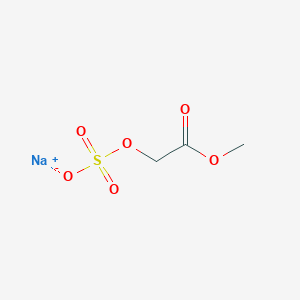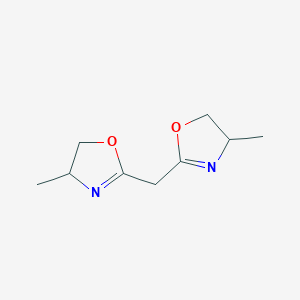
Bromofenofos monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromofenofos monohydrate is an organophosphorus compound with the molecular formula C12H7Br4O5P. It is primarily used as an anthelmintic agent in veterinary medicine, particularly for the treatment of liver fluke infections in cattle and sheep . This compound is known for its teratogenic properties, meaning it can cause developmental malformations .
Méthodes De Préparation
The synthesis of bromofenofos monohydrate involves the bromination of biphenyl derivatives followed by phosphorylation. The reaction conditions typically require a controlled environment to ensure the correct placement of bromine atoms on the biphenyl structure. Industrial production methods often involve large-scale bromination and phosphorylation processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Analyse Des Réactions Chimiques
Bromofenofos monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: This compound can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bromofenofos monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Its anthelmintic properties make it valuable for studying parasitic infections and developing treatments.
Medicine: Research into its teratogenic effects helps in understanding developmental biology and potential risks associated with exposure.
Industry: It is used in the formulation of veterinary medicines and other chemical products.
Mécanisme D'action
The mechanism of action of bromofenofos monohydrate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the parasites . This mechanism is similar to other organophosphorus compounds used as pesticides and anthelmintics.
Comparaison Avec Des Composés Similaires
Bromofenofos monohydrate can be compared to other organophosphorus compounds such as:
- Bromfenphos
- Bromophenophos
- Bromphenphos These compounds share similar structures and mechanisms of action but differ in their specific applications and efficacy. This compound is unique in its specific use for liver fluke infections and its notable teratogenic properties .
Propriétés
Formule moléculaire |
C12H9Br4O6P |
|---|---|
Poids moléculaire |
599.79 g/mol |
Nom IUPAC |
[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C12H7Br4O5P.H2O/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20;/h1-4,17H,(H2,18,19,20);1H2 |
Clé InChI |
VNKUSNPIKXSSOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


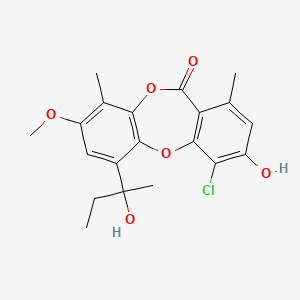
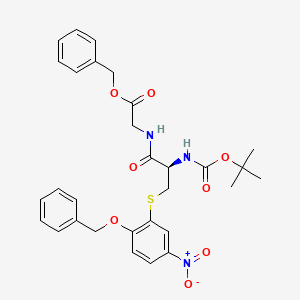
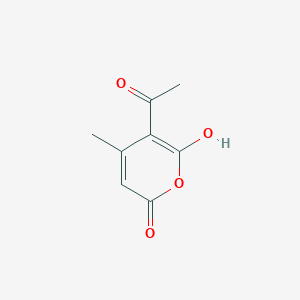
![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)


![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)

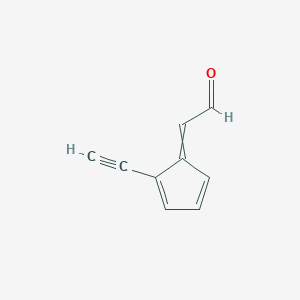
![3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)](/img/structure/B13825194.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
